molecular formula C23H24N4O3S B2819260 N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide CAS No. 1173731-18-4

N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide

Numéro de catalogue: B2819260
Numéro CAS: 1173731-18-4
Poids moléculaire: 436.53
Clé InChI: GOYCTBGLRSURCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a heterocyclic compound featuring an imidazo[1,2-c]quinazolinone core substituted with a propyl group at position 2 and a thioacetamide moiety at position 3. The thioacetamide side chain is further functionalized with a 4-methoxybenzyl group, a structural motif known to enhance bioavailability and target binding in medicinal chemistry . The 4-methoxybenzyl group is frequently employed to improve metabolic stability and solubility, as seen in FPR2 agonists and CDK5/p25 inhibitors .

Propriétés

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(3-oxo-2-propyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-3-6-19-22(29)27-21(25-19)17-7-4-5-8-18(17)26-23(27)31-14-20(28)24-13-15-9-11-16(30-2)12-10-15/h4-5,7-12,19H,3,6,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYCTBGLRSURCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the dihydroimidazoquinazolin core, followed by the introduction of the thioacetamide group and the methoxybenzyl moiety. Common reagents used in these steps include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thioacetamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a biochemical probe.

    Medicine: Exploring its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(4-methoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Core Heterocycle Comparison

The imidazo[1,2-c]quinazolinone core distinguishes the target compound from other heterocyclic systems (Table 1). For example:

  • Pyridazinone derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) exhibit FPR2 agonism due to their planar aromatic core and electron-rich substituents .
  • Thiadiazole derivatives (e.g., compounds 5e–5m in ) prioritize hydrogen-bonding interactions via sulfur and nitrogen atoms, which enhance binding to enzymes like carbonic anhydrase .

Table 1. Core Heterocycle Comparison

Compound Core Structure Key Functional Groups Biological Activity Reference
Target Compound Imidazo[1,2-c]quinazolinone 4-Methoxybenzyl, thioacetamide Hypothesized kinase inhibition
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-... Pyridazinone 4-Methoxybenzyl, acetamide FPR2 agonist
2-((3-(4-Methoxybenzyl)-...acetamide (9) Pteridine 4-Methoxybenzyl, thioacetamide CDK5/p25 inhibition
Compound 5j () 1,3,4-Thiadiazole 4-Chlorobenzyl, acetamide Antimicrobial

Substituent Effects

  • 4-Methoxybenzyl vs. 4-Chlorobenzyl : The 4-methoxybenzyl group in the target compound likely enhances solubility and metabolic stability compared to the lipophilic 4-chlorobenzyl group in compound 5j (). This substitution correlates with improved pharmacokinetics in FPR2 agonists .
  • Thioacetamide vs. Acetamide : The sulfur atom in the thioacetamide linker may increase binding affinity to metal-containing enzymes (e.g., kinases) compared to oxygen in acetamide derivatives .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and catalyst selection. For example:

  • Step 1: Coupling of the imidazo[1,2-c]quinazolinone core with a thioacetamide group using DMF as a solvent and potassium carbonate as a base (yield: 65–75%) .
  • Step 2: Introduction of the 4-methoxybenzyl substituent via nucleophilic substitution under reflux in dichloromethane (yield: 50–60%). Monitor progress with TLC (chloroform:acetone, 3:1) .
  • Purity Optimization: Recrystallize the final product using ethanol/water (7:3) and validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, quinazolinone carbonyl at δ 170–175 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify the molecular ion peak (calculated for C24H25N5O3SC_{24}H_{25}N_5O_3S: 487.16 g/mol) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry (if crystalline), as demonstrated for analogous thiadiazole-triazole hybrids .

Basic: Which in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

  • Anticancer Activity: MTT assay against HeLa (cervical) and MCF-7 (breast) cancer cell lines (IC50_{50} ≤ 10 µM in structurally similar triazoloquinoxaline derivatives) .
  • Antimicrobial Screening: Broth microdilution assay (MIC values) against S. aureus and E. coli (reference: ciprofloxacin as a positive control) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Variable Groups: Synthesize derivatives with modifications to the methoxybenzyl (e.g., halogen substitution) or propyl side chain (e.g., cyclopropyl or ethyl groups).
  • Biological Testing: Compare IC50_{50} values across derivatives to identify critical pharmacophores. For example, replacing methoxy with chlorine improved antifungal activity in benzothiazine analogs .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or DHFR .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Validation: Cross-test activity in orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) .
  • Physicochemical Factors: Control for solubility differences (e.g., DMSO concentration ≤0.1%) and serum protein binding interference .
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across replicates .

Advanced: What techniques elucidate the compound’s mechanism of action?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to purified enzyme targets (e.g., kinase domains) .
  • Transcriptomics: RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or DNA repair genes) .
  • Cellular Imaging: Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .

Advanced: How to evaluate metabolic stability in preclinical models?

Methodological Answer:

  • Liver Microsomal Assay: Incubate with human liver microsomes (HLMs) and quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP450 Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .

Advanced: What in vivo models are suitable for toxicity profiling?

Methodological Answer:

  • Acute Toxicity: OECD 423 guidelines in Wistar rats (dose range: 50–200 mg/kg) with histopathology of liver/kidney .
  • Genotoxicity: Ames test (TA98 and TA100 strains) with metabolic activation (S9 fraction) .

Advanced: How to address poor aqueous solubility during formulation?

Methodological Answer:

  • Co-Solvents: Use PEG-400 or cyclodextrin-based systems (e.g., 20% HP-β-CD) to enhance solubility ≥5 mg/mL .
  • Prodrug Strategy: Introduce phosphate esters at the acetamide group to improve hydrophilicity .

Advanced: How does stereochemistry impact bioactivity?

Methodological Answer:

  • Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column (heptane:ethanol, 90:10) .
  • Activity Comparison: Test isolated enantiomers in kinase inhibition assays (e.g., >10-fold difference in IC50_{50} observed in triazole-thiadiazole analogs) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.